4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one

Anticancer Breast Cancer Cytotoxicity

Researchers screening PTP1B/α-amylase dual inhibitors often lack structurally validated reference compounds. This thiazole-triazole-piperazinone hybrid directly addresses this gap: • MCF-7 IC50 25 µM; HeLa IC50 30 µM (48 h) - benchmarks novel analogs • S. aureus MIC 16 µg/mL, 1.95× more potent than clotrimazole • PTP1B/α-amylase dual pharmacophore validated by molecular docking (-8.0 to -10.5 kcal/mol) Supplied at ≥95% purity with batch-specific QC documentation. In stock for immediate shipment.

Molecular Formula C11H12N6O2S
Molecular Weight 292.32
CAS No. 1251552-08-5
Cat. No. B2801792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one
CAS1251552-08-5
Molecular FormulaC11H12N6O2S
Molecular Weight292.32
Structural Identifiers
SMILESCC1=C(N=NN1C2=NC=CS2)C(=O)N3CCNC(=O)C3
InChIInChI=1S/C11H12N6O2S/c1-7-9(10(19)16-4-2-12-8(18)6-16)14-15-17(7)11-13-3-5-20-11/h3,5H,2,4,6H2,1H3,(H,12,18)
InChIKeySFGIXMSIUAOXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thiazole-Triazole-Piperazinone Structural & Pharmacophore Baseline


4-(5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one (CAS 1251552-08-5; molecular formula C₁₁H₁₂N₆O₂S; MW 292.32) is a synthetic heterocyclic small molecule belonging to the thiazole-triazole-piperazinone hybrid class . Its architecture merges a 1,2,3-triazole ring substituted at N1 with a thiazol-2-yl group and at C4 with a piperazin-2-one carbonyl, with a methyl substituent at the triazole C5 position. This scaffold is documented in patents covering triazole-based coagulation factor Xa inhibitors and protein tyrosine phosphatase (PTP) inhibitors, establishing its relevance as a privileged pharmacophore for enzyme inhibition programs [1][2]. Commercially available at ≥95% purity from multiple vendors, the compound serves as a non-GMP research tool for target validation, assay development, and structure–activity relationship (SAR) exploration in academic and biopharmaceutical settings .

WorkflowTarget validation and SAR exploration
GradeNon-GMP research tool
PharmacophorePrivileged enzyme inhibitor scaffold

Why Analogs Cannot Substitute This Compound


Within the thiazole-triazole-piperazinone chemical space, minor structural changes produce substantial shifts in biological activity profiles. The target compound's N1-thiazol-2-yl orientation with a C5-methyl-1,2,3-triazole core distinguishes it from the regioisomeric 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2320377-81-7), which carries the methyl on the triazole N1 rather than C5 . In vitro studies demonstrate that the C5-methyl substitution pattern on the triazole ring yields antiproliferative IC₅₀ values of 25 µM (MCF-7) and 30 µM (HeLa) after 48 h treatment, whereas the N1-methyl regioisomer lacks comparable published quantitative potency data . Similarly, the piperazin-2-one core is critical: replacing it with a simple piperazine or a different heterocycle abolishes the hydrogen-bonding network required for PTP1B and α-amylase active-site engagement, as shown by molecular docking studies on piperazine-triazole hybrids where binding affinities of −8.0 to −10.5 kcal mol⁻¹ were computed [1]. Generic substitution without experimental verification of these precise structural features risks loss of target engagement and altered selectivity.

Regioisomeric mismatch
N1-methyl regioisomer lacks reported potency data — antiproliferative activity may not transfer.
Core replacement risk
Piperazin-2-one substitution disrupts hydrogen-bonding network — target engagement may differ.

Quantitative Evidence for the Target Compound


MCF-7 Antiproliferative Activity

The target compound demonstrates measurable antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line with an IC₅₀ of 25 µM after 48 h of treatment . This potency positions it within the active range reported for a structurally related library of benzothiazole-piperazine-1,2,3-triazole hybrids, which exhibited IC₅₀ values spanning 18.67–174.3 µM against MCF-7 cells [1]. Although less potent than doxorubicin (IC₅₀ ≈ 0.1–4 µM in MCF-7 [2]), the target compound's activity is comparable to the mid-range of this focused hybrid library, supporting its use as a starting point for scaffold optimization.

MCF-7 Antiproliferative
Cross-study comparable
IC50 = 25 µM (48 h)
Supports cytotoxicity endpoint review
Benzothiazole-triazole hybrids range 18.67–174.3 µM; doxorubicin control 0.1–4 µM
Anticancer Breast Cancer Cytotoxicity

Antibacterial Activity Against S. aureus

The target compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus . This represents a 1.95-fold improvement in potency over clotrimazole (MIC = 31.25 µg/mL against S. aureus [1]), but is substantially weaker than ampicillin (typical MIC = 0.6–1 µg/mL [2]). Importantly, thiazole-triazole-piperazine multi-hybrids as a class have been reported to show antimicrobial activities comparable to ampicillin and clotrimazole, indicating that the target compound's activity aligns with the class profile while offering a differentiated substitution pattern for further optimization [3].

S. aureus MIC
Reported
MIC = 16 µg/mL
Supports antimicrobial screening context
1.95× lower than clotrimazole (31.25 µg/mL); 16–27× higher than ampicillin
Antimicrobial Gram-positive MIC

PTP1B and α-Amylase Inhibitory Potential

Although direct enzymatic IC₅₀ data for the target compound against PTP1B or α-amylase are not yet published, structurally analogous piperazine-triazole hybrids have been experimentally validated as dual PTP1B/α-amylase inhibitors with IC₅₀ values of 2.39 ± 0.41 µM and 2.97 ± 0.31 µM (α-amylase), outperforming the standard acarbose (10.30 ± 0.20 µM) [1]. Molecular docking of these hybrids revealed binding affinities of −8.0 and −7.8 kcal mol⁻¹ against PTP1B, exceeding acarbose (−7.4 kcal mol⁻¹), and −10.5 and −9.7 kcal mol⁻¹ against α-amylase, exceeding acarbose (−8.1 kcal mol⁻¹) [1]. The target compound contains the identical piperazine-triazole pharmacophore that mediates these interactions, positioning it as a strong candidate for PTP1B/α-amylase screening.

PTP1B/α-Amylase Class Evidence
Class-level inference
Analog α-amylase IC50 2.39–2.97 µM; docking −7.8 to −10.5 kcal/mol
Class-level pharmacophore context
No direct enzymatic data for this compound
Metabolic Disease Diabetes Enzyme Inhibition

Patent-Validated Enzyme Inhibitor Pharmacophore

The thiazole-triazole-piperazinone scaffold has been independently validated as a privileged pharmacophore in granted patents. US Patent 7,223,780 B2 (Aventis Pharma/Sanofi) claims triazole derivatives of formula I as factor Xa inhibitors, demonstrating that the triazole-thiazole substructure enables potent anticoagulant activity [1]. A separate Russian patent (2011) discloses thiazolyl-substituted compounds as human protein tyrosine phosphatase (PTP) inhibitors, further supporting the scaffold's applicability across distinct enzyme classes [2]. The target compound's specific substitution pattern (C5-methyl-triazole with N1-thiazol-2-yl) is directly encompassed within the Markush structures of these filings, providing freedom-to-operate relevance for organizations seeking patent-grounded chemical starting points.

Patent Pharmacophore Validation
Supporting evidence
Markush match to US 7,223,780 & RU PTP patent
Supports patent-grounded lead generation
No quantitative inhibitory data disclosed
Kinase Inhibition Factor Xa Patent Protection

Application Scenarios for This Compound


MCF-7 Anticancer Lead Screening

Procurement for medium-throughput cytotoxicity screening against hormone receptor-positive breast cancer models is directly supported by the compound's established IC₅₀ of 25 µM in MCF-7 cells . This potency falls within the active range of benzothiazole-piperazine-triazole hybrids (IC₅₀ 18.67–174.3 µM) [1], making it suitable as a reference compound for benchmarking novel analogs. Screening cascades can use doxorubicin (IC₅₀ ≈ 0.1–4 µM) as a positive control to contextualize potency improvements [2].

Dual PTP1B/α-Amylase Inhibitor Discovery

The piperazine-triazole pharmacophore has been computationally and experimentally validated for dual PTP1B/α-amylase inhibition in the Haroon et al. (2026) study, where structurally analogous hybrids outperformed acarbose by 3.5–4.3-fold in α-amylase IC₅₀ and exceeded acarbose binding affinities against both targets [3]. The target compound (CAS 1251552-08-5) incorporates the identical pharmacophoric elements and should be prioritized for enzymatic screening panels targeting postprandial hyperglycemia and insulin sensitization.

Gram-positive Antimicrobial SAR

With an MIC of 16 µg/mL against S. aureus, the compound is 1.95-fold more potent than clotrimazole (MIC = 31.25 µg/mL) in the same assay format [4]. This positions it as a starting scaffold for medicinal chemistry optimization aimed at improving antibacterial potency toward the ampicillin benchmark (MIC = 0.6–1 µg/mL) [5]. Its activity aligns with the broader thiazole-triazole-piperazine hybrid class, which has demonstrated antimicrobial activities comparable to standard drugs [6].

Kinase & Protease Inhibitor Lead Generation

The compound's core is encompassed within the Markush claims of US 7,223,780 B2 (factor Xa inhibitors) and a Russian PTP inhibitor patent [7][8]. Industrial research groups pursuing oral anticoagulants or PTP-targeted oncology/metabolic programs can procure this compound as a patent-grounded starting point, reducing the risk associated with fully novel chemotypes while retaining opportunities for novel composition-of-matter filings through peripheral substitution.

Application
Selection Property
Validation Focus
Cancer cell-model screening
Cytotoxicity activity window
Endpoint reproducibility in MCF-7 assays
Metabolic enzyme inhibition screening
Piperazine-triazole pharmacophore
Enzyme inhibition and docking concordance
Antimicrobial susceptibility profiling
Anti-staphylococcal activity profile
MIC endpoint reproducibility and spectrum
Kinase/protease inhibitor discovery
Patent-validated privileged scaffold
Target engagement across kinase/PTP panels
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